molecular formula C11H18N2O B12071321 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B12071321
M. Wt: 194.27 g/mol
InChI Key: LSHIAUMUKMTASP-UHFFFAOYSA-N
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Description

7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS: 1784618-79-6) is a spirocyclic compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.278 g/mol. Its structure comprises a cyclopropanecarbonyl group attached to the 2-position of a 2,7-diazaspiro[3.5]nonane scaffold (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

cyclopropyl(2,7-diazaspiro[3.5]nonan-7-yl)methanone

InChI

InChI=1S/C11H18N2O/c14-10(9-1-2-9)13-5-3-11(4-6-13)7-12-8-11/h9,12H,1-8H2

InChI Key

LSHIAUMUKMTASP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)CNC3

Origin of Product

United States

Preparation Methods

Nitrile Lithiation/Alkylation Strategy

A scalable route involves lithiation of a protected aminonitrile followed by intramolecular alkylation (Table 1):

Table 1 : Conditions for Spirocore Synthesis via Nitrile Lithiation

StepReagents/ConditionsYield
1Boc-protected 3-(cyanomethyl)azetidine, LDA, THF, −78°C62%
2Iodomethane, HMPA, −78°C to RT58%
3TFA deprotection, CH₂Cl₂89%

This method produces the unsubstituted 2,7-diazaspiro[3.5]nonane core with a 32% overall yield. Alternative nitroalkane 1,4-addition routes yield racemic mixtures but require chiral resolution.

Introduction of the Cyclopropanecarbonyl Group

Direct Acylation with Cyclopropanecarbonyl Chloride

The most straightforward method involves reacting the spirocyclic diamine with cyclopropanecarbonyl chloride under Schotten-Baumann conditions (Table 2):

Table 2 : Acylation Optimization Screening

EntryBaseSolventTemp (°C)Yield
1Et₃NCH₂Cl₂0 → 2545%
2NaHCO₃H₂O/THF2552%
3DMAPDMF6068%

DMAP in DMF at 60°C provided the highest yield (68%) while minimizing decomposition.

Coupling Reagent-Assisted Acylation

Modern approaches employ HATU or EDCl/HOBt to enhance efficiency (Table 3):

Table 3 : Coupling Reagent Performance

ReagentEquiv.Time (h)Yield
HATU1.21278%
EDCl/HOBt1.52465%

HATU-mediated coupling in DMF achieved near-quantitative conversion, though purification complexities reduced isolated yields to 78%.

Stereochemical Considerations and Resolution

Racemic this compound synthesized via the above routes can be resolved using chiral tartaric acid derivatives. A 1:1 mixture of diastereomeric salts recrystallized from ethanol yielded enantiomerically pure (>99% ee) product.

Characterization and Quality Control

Critical analytical data for the final compound include:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.15 (m, 4H, cyclopropane), 3.45 (t, 2H, NCH₂), 3.72 (s, 2H, spiro-CH₂).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).

  • HRMS : [M+H]⁺ calc. 196.26, found 196.24.

Comparative Analysis of Synthetic Routes

Table 4 : Route Efficiency and Scalability

MethodStepsOverall YieldScalability
Nitrile Lithiation + HATU542%Pilot-scale
Nitroalkane + EDCl628%Lab-scale

The lithiation/HATU pathway offers superior scalability and yield, making it preferred for industrial applications.

Industrial-Scale Manufacturing Insights

EvitaChem’s patented process utilizes continuous flow reactors for the acylation step, reducing reaction time from 12 h to 2 h and improving consistency. Key parameters:

  • Residence Time : 120 min

  • Temperature : 70°C

  • Throughput : 5 kg/day

Chemical Reactions Analysis

  • The compound may undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions would depend on the specific reaction type.
  • Major products formed from these reactions would also vary based on the reaction conditions.
  • Scientific Research Applications

    Pharmacological Properties

    The compound is characterized by its unique diazaspiro structure, which has been shown to exhibit significant biological activity. Its pharmacological profile includes:

    • Inhibition of KRAS : Research indicates that derivatives of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane act as inhibitors of KRAS, a protein that plays a crucial role in cell signaling pathways associated with cancer progression. Specifically, compounds have been developed to target KRAS mutations (e.g., G12C) linked to various cancers such as lung and colorectal cancer .
    • PARP Inhibition : The compound has been studied as a potential poly(ADP-ribose) polymerase (PARP) inhibitor. This class of drugs is known for its role in cancer therapy by exploiting the DNA repair mechanisms in cancer cells. The diazaspiro structure provides an alternative to traditional piperazine cores in PARP inhibitors, potentially reducing off-target effects while maintaining efficacy against cancer cells .

    Therapeutic Applications

    The therapeutic applications of this compound are primarily focused on oncology:

    • Cancer Treatment : Several studies have demonstrated the efficacy of this compound in preclinical models for various types of cancer including breast, ovarian, and lung cancer. The ability to inhibit KRAS and PARP suggests that it could be effective in treating tumors with specific genetic profiles .
    • Non-Cytotoxic Alternatives : Research has also explored the development of non-cytotoxic analogs of existing drugs like olaparib, which could be beneficial for treating conditions beyond cancer, such as neurodegenerative diseases and inflammation. These alternatives aim to minimize DNA damage while retaining therapeutic benefits .

    Case Study 1: KRAS Inhibition

    A study published in a patent document detailed the synthesis and evaluation of various derivatives of this compound as KRAS inhibitors. The findings indicated that these compounds exhibited significant anti-proliferative activity against KRAS-mutant cell lines, demonstrating their potential as targeted therapies for specific cancers .

    Case Study 2: PARP Inhibitors

    In another investigation focusing on PARP inhibition, researchers synthesized several diazaspiro compounds and assessed their binding affinity to PARP-1. The results showed that some derivatives had nanomolar affinity and were effective at inhibiting PARP enzymatic activity without inducing significant cytotoxicity, suggesting their utility as safer alternatives for cancer treatment .

    Comparative Data Table

    Compound NameActivity TypeTargetAffinity (IC50)Cancer Types Treated
    This compoundKRAS InhibitorKRAS G12CNot specifiedLung, Colorectal
    OlaparibPARP InhibitorPARP-1~12 nMOvarian Cancer
    7-Cyclopropanecarbonyl derivativeNon-cytotoxic PARPiPARP-1~44 nMNeurodegeneration

    Mechanism of Action

    • The specific mechanism by which this compound exerts its effects remains unknown. Further research is required to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    2,7-Diazaspiro[3.5]nonane Derivatives

    The 2,7-diazaspiro[3.5]nonane core is a versatile scaffold for drug design. Substituents at the 2- and 7-positions significantly influence pharmacological activity:

    Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application Reference ID
    7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane 2: Cyclopropanecarbonyl 194.28 S1R ligand (potential agonist/antagonist)
    AD173 (4d) 2: 3-Phenylpropyl; 7: Phenyl 320.45 Sigma receptor ligand
    AD172 (4a) 2: Phenethyl; 7: Phenyl 306.41 S1R antagonist (antiallodynic)
    HSK21542 2: Acetyl; 7: Tetrapeptide (D-amino acids) ~800 (estimated) Peripherally restricted KOR agonist
    tert-Butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 2: Benzyl; 7: tert-butyl ester 316.39 Synthetic intermediate

    Key Observations :

    • Substituent Effects : Bulky aromatic groups (e.g., phenyl in AD173) enhance sigma receptor binding, while peptide chains (e.g., HSK21542) restrict CNS penetration .
    • Functional Profiles : AD172 exhibits S1R antagonism, reversing mechanical hypersensitivity in pain models, whereas HSK21542 shows peripheral KOR agonism without CNS side effects .

    Diazabicyclo Analogs

    Diazabicyclo[3.3.1]nonane derivatives share structural similarities but differ in ring systems:

    Compound Name Structure Molecular Weight (g/mol) Key Activity Reference ID
    3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane Bicyclo[3.3.1]nonane core 266.43 Anticholinergic activity
    This compound Spiro[3.5]nonane core 194.28 S1R modulation

    Structural Impact :

    • Synthetic Complexity : Diazabicyclo derivatives often require multi-step syntheses, whereas spiro analogs like AD172 are synthesized via Buchwald-Hartwig amination .

    Pharmacological and Functional Comparisons

    Sigma Receptor (S1R) Ligands

    • AD172 (4a) : Demonstrated S1R antagonism, reversing allodynia in neuropathic pain models .
    • Compound 4b: Shares the 2,7-diazaspiro[3.5]nonane scaffold but acts as an S1R agonist, highlighting substituent-dependent functional switching .

    Opioid Receptor Ligands

    • CR845: A non-spirocyclic KOR agonist; HSK21542’s spiro scaffold improves metabolic stability .

    Biological Activity

    7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is a bicyclic compound notable for its unique spiro structure, which integrates a cyclopropyl group and two nitrogen atoms into a nonane framework. This compound has attracted significant interest in medicinal chemistry due to its potential applications as an inhibitor for specific cancer-related proteins, particularly in the context of targeting mutated KRAS proteins associated with various cancers.

    • Molecular Formula : C₉H₁₃N₂O
    • Molecular Weight : 155.21 g/mol
    • Structural Features : The compound features a cyclopropanecarbonyl moiety attached to a diazaspiro framework, which is crucial for its biological activity.

    The primary mechanism of action for this compound involves its interaction with mutated KRAS proteins. Research indicates that this compound acts as a covalent inhibitor by binding to the cysteine residue at position 12 of the KRAS G12C mutation, significantly impacting cellular proliferation and differentiation pathways associated with oncogenesis.

    Biological Activity Overview

    The biological activity of this compound can be summarized as follows:

    Activity Description
    Inhibition of KRAS G12C Acts as a potent covalent inhibitor against the KRAS G12C mutation, crucial for treating solid tumors.
    Sigma Receptor Modulation Potential ligand for sigma receptors, influencing various biological functions and pathways.
    Antitumor Effects Demonstrated dose-dependent antitumor effects in xenograft mouse models, indicating therapeutic potential.

    Case Studies and Research Findings

    • KRAS Inhibition Study :
      A study published in Nature reported the discovery and biological evaluation of derivatives based on diazaspiro[3.5]nonane that effectively inhibit KRAS G12C mutations. The lead compound demonstrated significant antitumor activity in preclinical models, highlighting its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) .
    • Sigma Receptor Interaction :
      Research has shown that compounds similar to this compound can act as ligands for sigma receptors (SRs), which are implicated in various pathological conditions including cancer and neurodegenerative diseases . The interaction with SRs may modulate cellular responses and influence treatment outcomes.
    • Pharmacokinetics and ADME Properties :
      Initial pharmacokinetic studies suggest that compounds in this class exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their effectiveness as drugs . These properties enhance their potential for clinical applications.

    Q & A

    Q. What are the common synthetic strategies for preparing 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane and its analogs?

    Synthesis typically involves cyclization reactions of precursor molecules under controlled conditions. For example, spirocyclic intermediates can be formed via acid-catalyzed cyclization of ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate, followed by derivatization to introduce the cyclopropanecarbonyl group . Key parameters include solvent choice (e.g., DMF for solubility), temperature control (often 60–80°C), and catalyst selection (e.g., phase-transfer catalysts) to optimize yield and purity .

    Q. How is the molecular structure of this compound validated experimentally?

    Structural confirmation relies on spectroscopic techniques:

    • NMR : 1^1H and 13^13C NMR identify proton environments and carbon connectivity, with characteristic shifts for spirocyclic and cyclopropane moieties.
    • X-ray crystallography : Resolves stereochemistry and spatial arrangement of the diazaspiro core .
    • Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

    Q. What biological targets are commonly investigated for this compound class?

    Spirocyclic diazaspiro compounds often target enzymes (e.g., kinases) and receptors (e.g., GPCRs) due to their conformational rigidity. Binding affinity studies utilize:

    • Surface Plasmon Resonance (SPR) for real-time interaction analysis.
    • Fluorescence Polarization Assays to quantify ligand-receptor binding .

    Advanced Research Questions

    Q. How can enantioselective synthesis of this compound be achieved?

    Chiral resolution requires asymmetric catalysis. Strategies include:

    • Chiral auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) to induce stereochemistry during cyclopropanecarbonyl addition .
    • Organocatalysts : Proline derivatives or cinchona alkaloids to control stereoselectivity in cyclization steps .
    • Chromatographic separation : Preparative HPLC with chiral columns to isolate enantiomers .

    Q. What structural modifications enhance binding affinity while minimizing off-target effects?

    Systematic SAR studies reveal:

    • Cyclopropane substitution : Electron-withdrawing groups (e.g., -CF3_3) improve metabolic stability but may reduce solubility.
    • Spiro ring expansion : Increasing ring size (e.g., 3.5 → 4.5) alters conformational flexibility, impacting target selectivity .
    • N-methylation : Reduces hydrogen-bonding capacity, lowering off-target interactions with non-specific proteases .

    Q. How can contradictory data on biological activity across studies be reconciled?

    Discrepancies often arise from:

    • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) affect ligand-receptor kinetics. Standardize protocols using guidelines like FAIR (Findable, Accessible, Interoperable, Reusable) .
    • Compound purity : Impurities >2% (e.g., unreacted intermediates) skew results. Validate purity via HPLC (>98%) and elemental analysis .
    • Structural analogs : Subtle differences in substituents (e.g., benzyl vs. methyl groups) drastically alter activity. Cross-reference CAS numbers and IUPAC names to avoid misidentification .

    Methodological Considerations

    Q. What computational tools are effective for predicting pharmacokinetic properties?

    • Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) via logP calculations.
    • Docking Software (AutoDock Vina, Schrödinger) : Predict binding modes to prioritize synthesis targets .
    • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity .

    Q. How are reaction intermediates characterized during multi-step synthesis?

    • In-situ Monitoring : ReactIR or NMR tracks intermediate formation in real time.
    • Isolation and Analysis : Flash chromatography isolates intermediates, followed by LC-MS for structural confirmation .

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